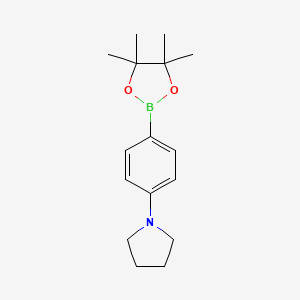

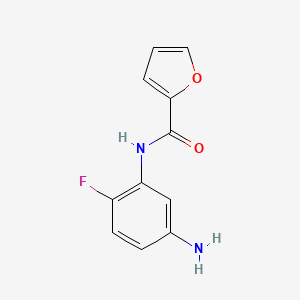

![molecular formula C16H14O3 B1320516 2'-甲酰基[1,1'-联苯]-4-羧酸乙酯 CAS No. 885950-48-1](/img/structure/B1320516.png)

2'-甲酰基[1,1'-联苯]-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

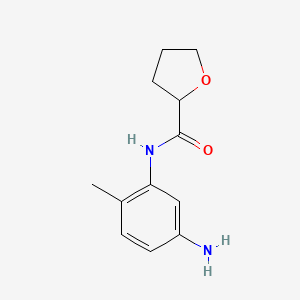

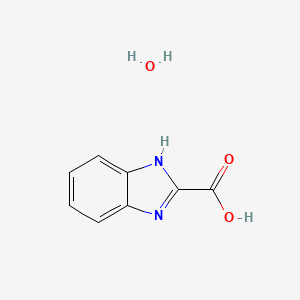

Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate (EFBC) is an organic compound belonging to the class of aryl carboxylates. It is a colorless liquid at room temperature and has a boiling point of about 190°C. EFBC is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments. EFBC is a versatile compound that has many advantages and limitations for its use in scientific research.

科学研究应用

二维共价有机框架

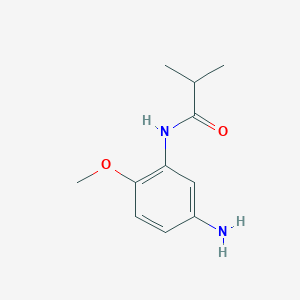

该化合物用于合成二维共价有机框架(2D COFs) . 这些框架是一类通过共价键连接有机结构单元而组装的结晶性多孔有机聚合物 . 它们的特征在于其固有的孔隙率,源于通过孔工程设计、可调和可修饰的井然有序的纳米孔 .

发光共价有机聚合物

2'-甲酰基[1,1'-联苯]-4-羧酸乙酯用于构建一种新型基于腙连接的稳定发光共价有机聚合物(H-COP) . 这种H-COP材料具有很高的稳定性,通过典型的席夫碱反应合成 . 这种H-COP材料的孔隙率和稳定性使其成为一种独特的硝基炸药传感平台,具有很高的灵敏度 .

硝基炸药的传感探针

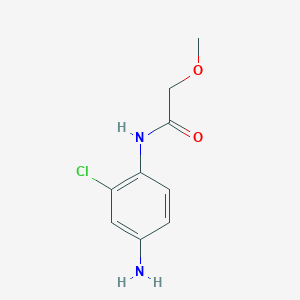

使用该化合物合成的H-COP材料对酚类硝基炸药和其他常见炸药表现出良好的选择性和敏感性 . 这使其成为一种很有潜力的发光探针,用于选择性检测硝基炸药,这是国家安全和生态保护领域的一项具有挑战性的问题 .

羧酸类农药的吸附

虽然搜索结果中没有直接提到,但类似的化合物已用于吸附羧酸类农药 . 2'-甲酰基[1,1'-联苯]-4-羧酸乙酯可能以类似的方式使用,但需要进一步的研究才能证实这一点。

作用机制

Target of Action

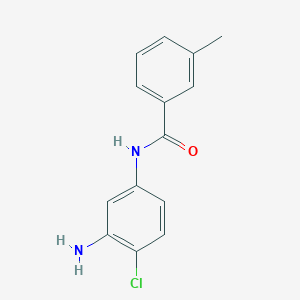

Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate, also known as ethyl 4-(2-formylphenyl)benzoate, is primarily used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . The primary targets of this compound are the organic building units that make up these frameworks .

Mode of Action

The compound interacts with its targets through a process known as condensation . In this process, the compound forms covalent bonds with the organic building units, resulting in the formation of a stable, extended framework . This interaction results in changes to the structure and properties of the resulting COFs .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis and modification of COFs . The compound’s interaction with its targets leads to the formation of COFs with hierarchical porosity . These COFs can then be further modified through pore engineering to create materials with specific properties .

Pharmacokinetics

The compound’s stability and reactivity suggest that it may have good bioavailability for its intended use in the synthesis of cofs .

Result of Action

The result of the compound’s action is the formation of COFs with hierarchical porosity . These materials have a wide range of potential applications, including in the detection of nitro-explosives .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the efficiency of the condensation process . Additionally, the presence of other compounds can influence the properties of the resulting COFs .

属性

IUPAC Name |

ethyl 4-(2-formylphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWDTBPSTDXEPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594697 |

Source

|

| Record name | Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885950-48-1 |

Source

|

| Record name | Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

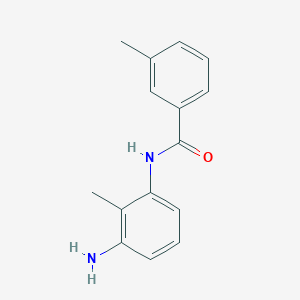

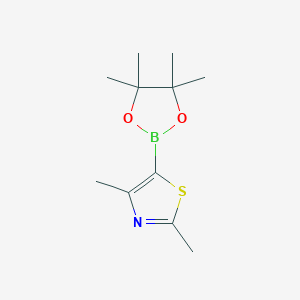

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)